molecular formula C6H8N2O2S B183907 4-Methoxythiophene-3-carbohydrazide CAS No. 125605-39-2

4-Methoxythiophene-3-carbohydrazide

Cat. No. B183907
CAS RN: 125605-39-2
M. Wt: 172.21 g/mol
InChI Key: DVPYLNJHMAQLFU-UHFFFAOYSA-N
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Description

4-Methoxythiophene-3-carbohydrazide is a chemical compound with the molecular formula C6H8N2O2S . It is used in various fields of chemistry and biology .


Synthesis Analysis

The synthesis of 4-Methoxythiophene-3-carbohydrazide involves several steps. The key starting material for many heterocyclization reactions is 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, which is synthesized using cyclohexan-1,4-dione and cyanoacetylhydrazine .


Molecular Structure Analysis

The molecular structure of 4-Methoxythiophene-3-carbohydrazide has been determined by X-ray single crystal diffraction technique . The compound has been characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) .


Chemical Reactions Analysis

4-Methoxythiophene-3-carbohydrazide can undergo various chemical reactions. For instance, it can react with aryldiazonium salts, and the products can be cyclized when reacted with either malononitrile or ethyl cyanoacetate .


Physical And Chemical Properties Analysis

4-Methoxythiophene-3-carbohydrazide has a molecular weight of 172.21 g/mol. More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Corrosion Protection

A study investigated the corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds, including derivatives related to 4-Methoxythiophene-3-carbohydrazide, for mild steel in acidic solution. These compounds showed significant inhibition efficiency, suggesting their potential as corrosion inhibitors due to their adsorption and formation of protective layers on metal surfaces (Paul, Yadav, & Obot, 2020).

Antimicrobial and Chemotherapeutic Agents

Another research effort focused on the regioselective synthesis of novel thiophene-containing heterocyclic scaffolds, demonstrating significant interest for biological study. These compounds exhibited preliminary antimicrobial activity against various bacterial and fungal strains, highlighting their potential as chemotherapeutic agents (Gaber & Bagley, 2011).

Organic Electronics and Material Science

Research on the direct C-H arylation of 3-methoxythiophene has led to a more efficient synthesis of π-alkoxy-oligothiophene derivatives, interesting for the electronic industry to build new synthetic organic materials. This highlights the compound's relevance in the development of electronic devices and materials (Borghese, Geldhof, & Antoine, 2006).

Electrochemical and Electrochromic Applications

A study on the electrochemical impedance spectroscopy of poly(3-methoxythiophene) thin films in aqueous solutions demonstrated the material's promising characteristics for batteries. This research underscores the potential of derivatives of 4-Methoxythiophene-3-carbohydrazide in energy storage and conversion applications (Fall et al., 2005).

Antifungal Activity

Novel 4-methoxy-naphthalene derivatives, synthesized based on the structure of carbohydrazide compounds, showed significant antifungal activity against Paracoccidioides spp., suggesting their potential in treating paracoccidioidomycosis. This research indicates the therapeutic applications of carbohydrazide derivatives in addressing fungal infections (Bagatin et al., 2019).

Safety And Hazards

4-Methoxythiophene-3-carbohydrazide may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Research on 4-Methoxythiophene-3-carbohydrazide and related compounds is ongoing, with a focus on their potential applications in the field of anti-cancer chemotherapy . The synthesis of a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives has been proposed, with the aim of creating molecules that possess anti-tumor activities and also act as kinase inhibitors .

properties

IUPAC Name

4-methoxythiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5-3-11-2-4(5)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYLNJHMAQLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371600
Record name 4-methoxythiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxythiophene-3-carbohydrazide

CAS RN

125605-39-2
Record name 4-methoxythiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-methoxy-3-thiophenecarboxylate (50.8 g, 0.295 mol) was refluxed with hydrazine hydrate (30 ml) in methanol (250 ml) overnight. The solvent was evaporated and the residue was diluted with water (300 ml) and extracted with dichloromethane (5×100 ml). The dichloromethane extracts were dried over sodium sulfate, filtered and evaporated under reduced pressure to give the title compound as an off white solid, 49.5 g, m.p. 91°-92°.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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